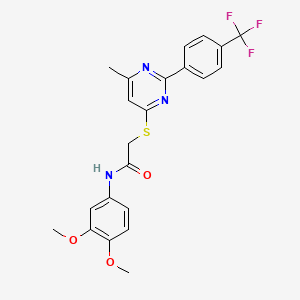

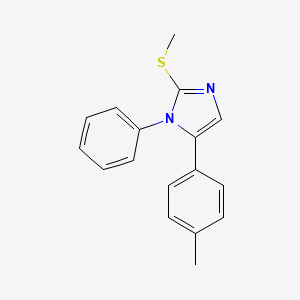

2-(methylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(methylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole” is an organic compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The compound also contains a methylthio group (-SCH3), a phenyl group (C6H5-), and a p-tolyl group (C7H7-) attached to the imidazole ring .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Imidazole rings, for example, can participate in various reactions, including nucleophilic substitutions and electrophilic additions .Scientific Research Applications

Corrosion Inhibition

One significant application of imidazole derivatives, including those structurally similar to 2-(methylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole, is their role as corrosion inhibitors for metals. For instance, studies have demonstrated the efficiency of imidazole and its derivatives in inhibiting copper corrosion in acidic environments. These compounds exhibit low activation energies and standard free energies of adsorption, indicating physisorption on the copper surface. This property is particularly valuable in protecting industrial equipment and infrastructure from corrosion, thereby extending their service life and reducing maintenance costs (Gašparac, Martin, & Stupnišek-lisac, 2000).

Electrolytes for Fuel Cells

Imidazole derivatives have been explored as additives in electrolytes for fuel cells, particularly in polybenzimidazole (PBI) membranes equilibrated with phosphoric acid. These additives enhance the conductivity of the membranes at high temperatures and various humidity conditions, making them suitable for high-temperature proton-conducting polymer electrolytes. This application is crucial for the development of more efficient and durable fuel cells, which are a key technology for sustainable energy production (Schechter & Savinell, 2002).

Antimicrobial and Antimalarial Activities

Research has also been conducted on the synthesis of imidazo[2,1-b]thiazole derivatives, showcasing their potential in antimicrobial and antimalarial activities. These compounds were synthesized through reactions involving α-bromo aralkyl ketones in the presence of polyethylene glycol-400 under microwave irradiation, demonstrating good to excellent antibacterial activity and promising antimalarial effects. Such studies highlight the potential of imidazole derivatives in medical and pharmaceutical applications, offering new avenues for the development of antimicrobial and antimalarial agents (Vekariya et al., 2017).

Photochromism and Supramolecular Chirality

Furthermore, imidazole derivatives have been utilized in studying supramolecular chirality and photochromism, particularly in Langmuir-Blodgett films. These films exhibit unique photochromic properties and can demonstrate supramolecular chirality, which is significant for the development of optical materials, sensors, and switches. The ability to control the optical properties of materials through structural manipulation of imidazole derivatives opens up new possibilities in materials science and nanotechnology (Li et al., 2021).

Safety And Hazards

Future Directions

properties

IUPAC Name |

5-(4-methylphenyl)-2-methylsulfanyl-1-phenylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2S/c1-13-8-10-14(11-9-13)16-12-18-17(20-2)19(16)15-6-4-3-5-7-15/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFABBBNKAYIOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(methylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxamide](/img/structure/B2706342.png)

![(3Z)-3-{[3-(trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2706346.png)

![N-allyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2706347.png)

![endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane](/img/structure/B2706356.png)

![5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2706357.png)

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2706360.png)